molecular formula C16H17N3O3 B6664694 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Cat. No.: B6664694
M. Wt: 299.32 g/mol
InChI Key: ZVRPRGKDIUKDEI-UHFFFAOYSA-N
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Description

2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that features both pyrazole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,5-dimethylpyrazole, followed by its acylation to form the pyrazole-carbonyl intermediate. This intermediate can then be reacted with a suitable isoquinoline derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites or allosteric sites, resulting in changes in protein conformation and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoquinoline derivatives, such as:

Uniqueness

What sets 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid apart is its unique combination of pyrazole and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-7-14(18(2)17-10)15(20)19-8-11-5-3-4-6-12(11)13(9-19)16(21)22/h3-7,13H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRPRGKDIUKDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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